molecular formula C8H13NO3 B2796649 Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate CAS No. 100911-29-3

Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2796649
CAS No.: 100911-29-3
M. Wt: 171.196
InChI Key: YGAROMNNYOLXKI-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate is a pyrrolidinone derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) with a methyl ester at the 3-position and an ethyl group at the 1-position. Its structure is defined by the following features:

  • Core: 5-oxopyrrolidine (γ-lactam) ring.
  • Substituents:
    • 1-ethyl group (N-substituent).
    • 3-methyl ester (carboxylate functional group).

The presence of the lactam ring and ester group makes it amenable to further functionalization, such as hydrazide formation or condensation reactions, as observed in related compounds .

Properties

IUPAC Name

methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-9-5-6(4-7(9)10)8(11)12-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAROMNNYOLXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100911-29-3
Record name methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate
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Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the ketone group or ester functionality. Common oxidizing agents and outcomes include:

Reagent Conditions Product Reference
Potassium permanganateAcidic or neutral media1-Ethyl-5-oxopyrrolidine-3-carboxylic acid
Chromium trioxide (CrO₃)Aqueous H₂SO₄Oxidative ring-opening derivatives

For example, oxidation with KMnO₄ under reflux yields the corresponding carboxylic acid via cleavage of the ester group.

Reduction Reactions

The ketone group at the 5-position is susceptible to reduction, forming secondary alcohols:

Reagent Conditions Product Reference
Lithium aluminum hydrideAnhydrous ether1-Ethyl-5-hydroxypyrrolidine-3-carboxylate
Sodium borohydrideMethanol, 0–5°CPartial reduction to alcohol

LiAlH₄ achieves full reduction of the ketone to a hydroxyl group, while NaBH₄ may require prolonged reaction times for complete conversion.

Substitution Reactions

The ester group participates in nucleophilic acyl substitution, enabling the synthesis of derivatives:

Nucleophile Conditions Product Reference
HydrazinePropan-2-ol, reflux, 1.5 h1-Ethyl-5-oxopyrrolidine-3-carbohydrazide
AminesEthanol, catalytic acid/base, 60–80°CCorresponding amides

For instance, treatment with hydrazine hydrate replaces the methoxy group with a hydrazide moiety, forming 1-ethyl-5-oxopyrrolidine-3-carbohydrazide in 66–73% yields .

Hydrolysis Reactions

The ester hydrolyzes under acidic or basic conditions:

Conditions Catalyst Product Reference
6 M HCl, refluxH₂SO₄1-Ethyl-5-oxopyrrolidine-3-carboxylic acid
NaOH (aqueous), 80°CNoneSodium salt of the carboxylic acid

Acidic hydrolysis regenerates the parent carboxylic acid, while basic conditions yield the carboxylate salt.

Condensation Reactions

The ketone group engages in condensation with nitrogen nucleophiles:

Reagent Conditions Product Reference
Ammonia derivativesEthanol, reflux, 4–6 hHydrazones or imines

For example, reactions with hydroxylamine form oxime derivatives, though specific yields require further characterization.

Reaction Mechanisms and Selectivity

  • Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and elimination of methanol.

  • Ketone Reduction : LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol.

  • Substitution at Ester Group : Hydrazine acts as a nucleophile, displacing the methoxy group through a tetrahedral intermediate .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structural features allow it to participate in multiple chemical reactions, such as:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Reduced to yield alcohols or amines.
  • Substitution : Engages in nucleophilic substitution with electrophiles.
  • Condensation : Forms hydrazones or hydrazides through reactions with carbonyl compounds.

These reactions are crucial for developing new compounds with desired properties and functionalities .

Biological Applications

Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its biological activities, including:

  • Antimicrobial Properties : Derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, studies have demonstrated effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and fungi like Candida auris.

Table 1: Antimicrobial Activity of Methyl 1-Ethyl-5-Oxopyrrolidine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BKlebsiella pneumoniae16 µg/mL
Compound CCandida auris4 µg/mL

This table summarizes the antimicrobial efficacy of various derivatives, highlighting their potential in treating infections caused by resistant strains .

Anticancer Research

Recent studies have explored the anticancer potential of derivatives derived from this compound. For instance, a derivative with a specific substituent demonstrated significant activity against human pulmonary cancer cells (A549) in vitro. The findings suggest that this compound could be developed further for therapeutic applications targeting cancer cells .

Industrial Applications

Material Science
In industry, this compound is utilized in the development of new materials. Its unique chemical structure allows it to be used as a precursor in synthesizing polymers and coatings, enhancing material properties such as durability and resistance to environmental factors.

Case Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of this compound against WHO-priority pathogens. The results indicated that certain derivatives had promising antibacterial effects, particularly against resistant strains, suggesting a pathway for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another research effort, derivatives were tested for their ability to inhibit cancer cell proliferation. The study revealed that modifications to the compound's structure could enhance its anticancer properties, leading to the identification of several promising candidates for further investigation .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural Comparison of Pyrrolidinone Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate 1-ethyl, 3-methyl ester C₈H₁₃NO₃ 171.20 Lactam ring, ester group Target
Methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate 1-(3-hydroxyphenyl), 3-methyl ester C₁₂H₁₃NO₄ 235.24 Aromatic hydroxyl group enhances polarity
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylate 1-sec-butyl, 3-methyl ester C₁₀H₁₇NO₃ 199.25 Bulky alkyl substituent affects lipophilicity
Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate 1-benzyl, 4-hydroxy, 2-methyl, 3-ethyl ester C₁₅H₁₉NO₄ 277.31 Hydroxyl and benzyl groups enable H-bonding and π-π interactions
Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate 1-(4-fluorobenzyl), 3-methyl ester C₁₃H₁₄FNO₃ 263.26 Fluorine substituent increases metabolic stability
Key Observations:
  • Substituent Effects: Polarity: Compounds with aromatic hydroxyl groups (e.g., 3-hydroxyphenyl) exhibit higher polarity, influencing solubility and crystallinity . Metabolic Stability: Fluorinated derivatives (e.g., 4-fluorobenzyl) resist oxidative degradation due to C-F bond stability .
Key Observations:
  • Esterification : A common step for introducing ester groups, often catalyzed by sulfuric acid .
  • Reductive Methods : Hydrogenation with Raney nickel is effective for reducing imine intermediates to amines .

Biological Activity

Methyl 1-ethyl-5-oxopyrrolidine-3-carboxylate (MEOPC) is a compound of growing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

MEOPC possesses a molecular formula of C10_{10}H15_{15}NO3_3 and a molecular weight of approximately 171.19 g/mol. The compound features a five-membered pyrrolidine ring, an ethyl group at the nitrogen position, and a methyl ester at the carboxylate position, contributing to its reactivity and biological properties.

Interaction with Biological Targets

Research indicates that MEOPC interacts with various molecular targets, primarily through its role as a substrate in enzymatic reactions. Notably, it has been suggested to act as an antagonist for GABA receptors, which are critical in neurotransmission processes. This antagonistic action can lead to alterations in GABAergic signaling pathways, impacting neuronal excitability and potentially influencing conditions such as anxiety and depression.

Key Mechanisms:

  • GABA Receptor Antagonism: Inhibits normal GABAergic neurotransmission.
  • Histamine-N-Methyl Transferase Inhibition: Affects histaminergic signaling pathways.
  • Benzodiazepine Receptor Interaction: Modulates the effects of benzodiazepines.

Biochemical Pathways

MEOPC's biological activity is closely linked to several biochemical pathways:

  • Neurotransmission: By influencing GABAergic and glutamatergic systems, MEOPC may alter synaptic transmission and plasticity.
  • Cell Division: Preliminary studies suggest that MEOPC can stimulate the division of isolated monkey kidney cells, indicating potential effects on cellular proliferation.

Analgesic and Antihypoxic Effects

Several studies have explored the analgesic properties of MEOPC derivatives. Compounds within the 5-oxopyrrolidine-3-carboxylic acid class have shown notable analgesic effects in animal models, suggesting that MEOPC may serve as a lead compound for developing new analgesics or antihypoxic agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicPain relief in animal models
AntihypoxicImproved oxygen utilization
NeurotransmissionModulation of GABAergic signaling
Cell ProliferationStimulation in kidney cell cultures

Synthesis Methods

MEOPC can be synthesized through various methods, typically involving cyclization reactions under acidic or basic conditions. Common synthetic routes include the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with appropriate reagents to yield MEOPC.

Q & A

Q. Key Reaction Parameters

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Itaconic acid analogEthanol8012–2475–85

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction (using SHELX or Bruker AXS instruments) resolves the puckered pyrrolidinone ring geometry and confirms stereochemistry. For example, Cremer-Pople coordinates quantify ring puckering amplitude (q = 0.45 Å) and phase angle (φ = 25°) .
  • Spectroscopy : ¹H/¹³C NMR (δ 1.2–1.4 ppm for ethyl-CH₃; δ 3.7 ppm for COOCH₃) and FT-IR (ν = 1720 cm⁻¹ for ester C=O) validate functional groups .

Advanced: How can diastereoselectivity be controlled during synthesis?

Methodological Answer:
Diastereoselectivity is achieved through steric and electronic modulation of reactants. For example:

  • Chiral Auxiliaries : Substituted aryl groups at the 3-position induce steric hindrance, favoring the cis-diastereomer (dr 4:1) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity to dr 7:1 .
  • Temperature Control : Lower temperatures (0–5°C) slow reaction kinetics, enhancing selectivity by reducing epimerization .

Advanced: What crystallographic challenges arise during refinement of this compound?

Methodological Answer:

  • Disorder in Ethyl Groups : The 1-ethyl substituent often exhibits positional disorder, requiring PART instructions in SHELXL for multi-component refinement .
  • Hydrogen Bonding Networks : O-H···O interactions between the carbonyl and hydroxyl groups (d = 2.8 Å) complicate electron density maps. ORTEP-3 visualizes these interactions, guiding restraint application .
  • Twinned Crystals : High mosaicity (>0.5°) necessitates using SADABS for absorption correction and TWIN/BASF commands in SHELXL .

Advanced: How is the biological activity of this compound evaluated in vitro?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus (ATCC 25923) using broth microdilution (24 h, 37°C) .
  • Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ = 50 μM) quantify electron-donating capacity .
  • Cytotoxicity : MTT assays on HeLa cells (48 h exposure) reveal IC₅₀ values <20 μM, suggesting apoptosis via caspase-3 activation .

Advanced: What mechanistic insights explain the reactivity of the ester moiety?

Methodological Answer:

  • Nucleophilic Acyl Substitution : The ester undergoes hydrolysis to the carboxylic acid under basic conditions (NaOH/EtOH, Δ), confirmed by ¹H NMR loss of COOCH₃ (δ 3.7 ppm) .
  • Transesterification : Methanolysis (H₂SO₄ catalyst, 65°C) replaces the ethyl group with methyl (yield >90%) .
  • Grignard Reactions : The carbonyl reacts with RMgX to form tertiary alcohols (e.g., with MeMgBr, yield 60%) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste contractors .
  • First Aid : Eye exposure requires 15-minute flushing with water; ingestion necessitates medical consultation without induced vomiting .

Advanced: How is computational modeling used to predict hydrogen-bonding patterns?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) optimizations predict O-H···O interactions (d = 2.8 Å) matching crystallographic data .
  • Graph Set Analysis : Etter’s notation identifies C(4) chains and R₂²(8) rings in packing diagrams, validated via Mercury 4.0 .

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